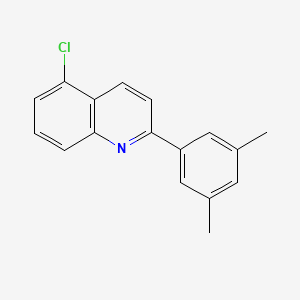

5-Chloro-2-(3,5-dimethylphenyl)quinoline

Overview

Description

5-Chloro-2-(3,5-dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H14ClN . It is used as a dopant material in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

One method of synthesis involves the reaction of 2-chloro-3,5-dimethylbenzoic acid with aniline in the presence of a base. Another method involves the condensation of 3,5-dimethylphenylamine with 2-chloroquinoline.Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(3,5-dimethylphenyl)quinoline consists of a quinoline core with a chlorine atom at the 5th position and a 3,5-dimethylphenyl group at the 2nd position .Chemical Reactions Analysis

Quinoline derivatives, including 5-Chloro-2-(3,5-dimethylphenyl)quinoline, are known to exhibit a wide range of chemical reactions. Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .Scientific Research Applications

Drug Design and Medicinal Chemistry

5-Chloro-2-(3,5-dimethylphenyl)quinoline: is a compound that has garnered attention in the field of drug design due to its quinoline core structure. Quinolines are known for their broad spectrum of bioactivity, making them a significant pharmacophore in medicinal chemistry . This compound could be pivotal in the development of new drugs with improved efficacy and reduced side effects.

Synthesis of Biologically Active Molecules

The versatility of quinoline derivatives allows for the synthesis of a wide range of biologically active molecules. For instance, the compound can undergo various synthetic transformations, such as nucleophilic substitution reactions, to create molecules with potential pharmaceutical applications .

Organic Synthesis Methodologies

Quinoline derivatives serve as key intermediates in organic synthesis5-Chloro-2-(3,5-dimethylphenyl)quinoline can be used in transition metal-catalyzed reactions, ionic liquid-mediated reactions, and other green chemistry protocols to construct complex organic molecules .

Mechanism of Action

While the specific mechanism of action for 5-Chloro-2-(3,5-dimethylphenyl)quinoline is not mentioned in the retrieved papers, quinolones, a class of compounds that includes quinoline derivatives, are known to inhibit DNA supercoiling and relaxation by binding to both gyrase and DNA and stabilizing the gyrase-DNA-cleaved complex .

properties

IUPAC Name |

5-chloro-2-(3,5-dimethylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN/c1-11-8-12(2)10-13(9-11)16-7-6-14-15(18)4-3-5-17(14)19-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTBVSYIBDKSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC3=C(C=C2)C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(3,5-dimethylphenyl)quinoline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974862.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2974864.png)

![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2974866.png)